molecular formula C17H14N2O B4027261 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone

2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B4027261
M. Wt: 262.30 g/mol
InChI Key: LDLHVOUHZVDGJG-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(1H-pyrazol-1-yl)ethanone is a chemical compound offered for research and development purposes. This molecule features a pyrazole ring, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities . Pyrazole derivatives are frequently investigated for their fungicidal, insecticidal, and herbicidal properties, making them valuable intermediates in the development of new active ingredients . The structure of this compound, which includes a 1-(1H-pyrazol-1-yl)ethanone group, is characteristic of an important class of intermediates used in organic synthesis . As a building block, this compound can be utilized in various chemical transformations to create more complex molecular architectures for screening and testing. Researchers in pharmaceutical and agrochemical fields may find it particularly useful for constructing novel compounds with potential biological activity. All products are intended for laboratory research use only and are not classified as drugs, pharmaceuticals, or cosmetics. They are strictly for use by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenyl-1-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(19-13-7-12-18-19)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHVOUHZVDGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Diphenyl 1 1h Pyrazol 1 Yl Ethanone and Its Congeneric Analogs

Strategic Approaches to Carbon-Carbon Bond Formation in the Ethanone (B97240) Moiety

The formation of the ethanone core, particularly the α,α-disubstituted carbonyl group, is a critical aspect of the synthesis. Methodologies primarily focus on acylation and condensation reactions.

Acylation Protocols for Introducing the Ethanone Functionality onto Pyrazole (B372694) Derivatives

A direct approach to the target molecule involves the acylation of a pre-formed pyrazole ring. This typically involves the reaction of pyrazole or its derivatives with a suitable diphenylacetic acid derivative. N-acylation of pyrazoles is a known method for the synthesis of N-acyl pyrazoles, which can serve as activated acylating agents themselves or be the target structures. The reactivity of the pyrazole nitrogen can be modulated by substituents on the ring, and the choice of acylating agent and reaction conditions is crucial for achieving high yields.

Direct electrophilic acylation of N-substituted pyrazoles can be achieved using carboxylic acid anhydrides in the presence of a catalyst like concentrated sulfuric acid. While this method is more commonly applied for acylation at the C4 position of the pyrazole ring, N-acylation can be a competing reaction, particularly with N-unsubstituted pyrazoles. The use of highly reactive acylating agents, such as diphenylacetyl chloride, in the presence of a non-nucleophilic base, could facilitate the desired N-acylation.

Table 1: Examples of N-Acylation of Azoles

Acylating Agent Azole Conditions Product Yield (%)
Acetic Anhydride 1-Methylpyrazole H2SO4 (cat.) 1-Methyl-4-acetylpyrazole 41-86 researchgate.net

Note: The table includes a general example of pyrazole acylation and a proposed reaction for the target compound.

Condensation Reactions for the Generation of α,α-Disubstituted Ketones

An alternative strategy involves the prior synthesis of the α,α-diphenyl ketone moiety, which is then elaborated to introduce the pyrazole ring. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a classical method for forming α,β-unsaturated ketones, which can be precursors to α,α-disubstituted ketones. wikipedia.org This reaction involves the condensation of an aromatic aldehyde or ketone lacking α-hydrogens with an enolizable ketone or aldehyde. wikipedia.org

A more direct route to α,α-diphenyl ketones like 1,1-diphenylacetone (B1664572) involves the Friedel-Crafts alkylation of benzene (B151609) with an appropriate substrate. For instance, α-bromo-α-phenylacetone can react with benzene in the presence of a Lewis acid catalyst like aluminum chloride to yield α,α-diphenylacetone. orgsyn.org Another approach is the rearrangement of α-methyldesoxybenzoin in the presence of zinc chloride. orgsyn.org

The Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.comorganic-chemistry.orglibretexts.org A crossed Claisen condensation between an appropriate diphenylacetic acid ester and another ester could potentially lead to the desired β-keto ester, which can then be decarboxylated to the corresponding ketone.

Table 2: Synthetic Methods for α,α-Diphenylacetone

Starting Materials Reagents Method Product Yield (%)
Phenylacetone (B166967), Benzene Bromine, Aluminum Chloride Friedel-Crafts Alkylation α,α-Diphenylacetone Not specified orgsyn.orgwikipedia.org
1,1-Diphenyl-2-propanol - Oxidation α,α-Diphenylacetone Not specified orgsyn.org

Diverse Synthetic Routes for the Installation of the 1H-Pyrazole Heterocycle

Once the ethanone framework is established, or a suitable precursor is synthesized, the pyrazole ring can be introduced through various methods, including N-alkylation of a pre-existing pyrazole or by constructing the pyrazole ring from acyclic precursors.

Regioselective N-Alkylation of Pyrazole with Appropriately Substituted Diphenylethanone Precursors

A highly convergent and widely used method for the synthesis of N-substituted pyrazoles is the direct alkylation of the pyrazole ring. nih.govsemanticscholar.orgresearchgate.net For the synthesis of 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone, this would involve the reaction of pyrazole with a 2,2-diphenyl-1-haloethanone (e.g., 2-bromo-1,1-diphenylacetone). The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, forming the pyrazolate anion, which then acts as a nucleophile.

The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a critical consideration. However, for the parent pyrazole, both nitrogen atoms are equivalent, simplifying the outcome. The choice of base, solvent, and reaction temperature can influence the efficiency of the alkylation. Stronger bases like sodium hydride or potassium carbonate are often employed. beilstein-journals.org The use of phase-transfer catalysts can also facilitate the reaction.

Table 3: Conditions for N-Alkylation of Pyrazoles

Pyrazole Derivative Alkylating Agent Base/Catalyst Solvent Product
Pyrazole 2-Bromo-1,1-diphenylacetone K2CO3 DMF This compound
3-Substituted Pyrazoles Various alkyl halides K2CO3 DMSO N1-alkylated pyrazoles (high regioselectivity) researchgate.net

Cycloaddition Strategies for De Novo Pyrazole Ring Formation within Ethanone Contexts

The construction of the pyrazole ring de novo offers a versatile approach to a wide range of substituted pyrazoles. A prominent method is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govnih.govbeilstein-journals.org This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, which is usually an alkyne or an alkene. nih.govresearchgate.netpdeaamcollege.edu.in

To synthesize a pyrazole attached to a diphenylethanone moiety via this route, a precursor containing either the 1,3-dipole or the dipolarophile functionality attached to the diphenylethanone scaffold would be required. For instance, a diazoketone derived from diphenylacetic acid could react with an alkyne to form the pyrazole ring. Alternatively, an alkyne-containing diphenylethanone derivative could undergo cycloaddition with a suitable 1,3-dipole. The regioselectivity of the cycloaddition is a key aspect that needs to be controlled to obtain the desired isomer. nih.gov

Another classical method for pyrazole synthesis is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis). beilstein-journals.orgnih.govrsc.org To apply this to the target structure, a 1,3-dicarbonyl compound bearing two phenyl groups at the 2-position would be necessary. Such a precursor could potentially be synthesized through acylation of a diphenyl ketone.

Table 4: Cycloaddition and Condensation Reactions for Pyrazole Synthesis

Reactant 1 Reactant 2 Reaction Type Product Type
Nitrile Imine Alkyne/Alkyne equivalent 1,3-Dipolar Cycloaddition Tetrasubstituted Pyrazole nih.gov
Hydrazine 1,3-Dicarbonyl Compound Condensation (Knorr Synthesis) Substituted Pyrazole beilstein-journals.orgnih.gov

Multi-Step Synthetic Sequences and Advanced Intermediate Derivatization

The synthesis of this compound and its analogs often requires a multi-step approach, combining several of the strategies mentioned above. A common synthetic sequence might involve:

Synthesis of the α,α-diphenyl ketone core: For example, the preparation of 1,1-diphenylacetone from phenylacetone and benzene via a Friedel-Crafts reaction. orgsyn.orgwikipedia.org

Functionalization of the ketone: Introduction of a leaving group at the α-position to the carbonyl, for instance, by bromination of 1,1-diphenylacetone to yield 2-bromo-1,1-diphenylacetone.

Installation of the pyrazole ring: N-alkylation of pyrazole with the synthesized α-haloketone.

This sequence allows for the modular construction of the target molecule, where variations in the pyrazole ring or the diphenyl moiety can be introduced by using appropriately substituted starting materials.

Advanced derivatization of intermediates can also be employed to access a wider range of analogs. For example, functional groups on the phenyl rings or the pyrazole ring can be modified in the later stages of the synthesis. Known synthetic strategies for preparing related compounds, such as 4-(pyrazol-1-yl)carboxanilides, often follow a three-step approach involving cyclocondensation, reduction, and amidation. afinitica.com One-pot multistep mechanochemical synthesis has also been explored for the preparation of related heterocyclic compounds like fluorinated pyrazolones, highlighting the potential for more efficient and environmentally friendly synthetic routes. beilstein-journals.orgbeilstein-journals.org

Table 5: List of Mentioned Compounds

Compound Name
This compound
Diphenylacetic acid
1-Methylpyrazole
1-Methyl-4-acetylpyrazole
Diphenylacetyl chloride
Pyrazole
1,1-diphenylacetone
α-Bromo-α-phenylacetone
Benzene
Phenylacetone
α-Methyldesoxybenzoin
1,1-Diphenyl-2-propanol
1,1-Diphenyl-1,2-propanediol
2-Bromo-1,1-diphenylacetone
4-Chloropyrazole
Diphenylmethyl trichloroacetimidate
4-(Pyrazol-1-yl)carboxanilides

Utilization of Halogenated Ethanone Intermediates in Complex Synthesis

The synthesis of N-acylpyrazoles, such as this compound, can be achieved through the N-acylation of pyrazole. A common method for this transformation involves the use of an acyl chloride, in this case, 2,2-diphenylacetyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

While direct synthesis from pyrazole and 2,2-diphenylacetyl chloride is a primary route, the exploration of more complex synthetic pathways involving halogenated ethanone intermediates, like 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone, offers insights into the synthesis of a broader range of pyrazole-containing molecules. These intermediates are valuable precursors for creating diverse molecular architectures.

The synthesis of compounds structurally related to this intermediate, specifically 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives, has been well-documented. rsc.orgnih.gov These are typically prepared through the cyclocondensation of chalcones with hydrazine hydrate (B1144303), followed by acetylation. nih.gov For instance, the reaction of (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid yields the corresponding 1-acetyl-dihydropyrazole. nih.gov

Although a direct conversion of 2-chloro-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-ethanone to this compound is not explicitly detailed in the reviewed literature, the chemistry of α-halo ketones suggests potential synthetic applications. These compounds are known to be reactive electrophiles and can participate in various substitution and rearrangement reactions, paving the way for the synthesis of more complex heterocyclic systems.

Optimization of Reaction Parameters and Implementation of Sustainable Chemical Practices

The efficiency and environmental impact of synthesizing this compound and its analogs can be significantly improved by optimizing reaction parameters and adopting sustainable practices. Key areas of focus include the choice of catalyst, solvent, and energy source.

Optimization of Reaction Conditions:

The N-acylation of pyrazoles, particularly with sterically demanding acylating agents like 2,2-diphenylacetyl chloride, can be influenced by several factors. The choice of base, solvent, and temperature can affect reaction rates and yields. While traditional methods may employ organic bases like pyridine (B92270) or triethylamine (B128534) in chlorinated solvents, research into more benign alternatives is ongoing. The steric hindrance from the two phenyl groups on the acetyl moiety may necessitate more forcing conditions or the use of highly nucleophilic acylation catalysts to achieve efficient conversion.

Below is an interactive data table summarizing general conditions for the N-acylation of pyrazoles with acyl chlorides, which can be adapted for the synthesis of the target compound.

Acylating AgentAzoleBaseSolventTemperatureYield (%)Reference
Acetyl chloride4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazolePyridinePyridine0-5 °C to RT- mdpi.com
Chloroacetyl chloride3-amino-5-hydroxy-4-phenylazo-1H-pyrazoleNoneDioxaneReflux60 nih.gov
Various Acid ChloridesPyrazoleNoneCH2Cl20 °C to RT- nih.gov

Sustainable Chemical Practices:

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the N-acylation of pyrazoles, several green chemistry approaches have been explored. bohrium.comresearchgate.net

Catalyst-Free Conditions: Some N-acylation reactions of azoles with aldehydes have been successfully carried out under photochemical conditions without the need for a metal catalyst, using an inexpensive oxidant like BrCCl3. chemistryviews.org This approach minimizes catalyst-related waste and toxicity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. researchgate.netdergipark.org.tracs.org The synthesis of various pyrazole derivatives, including N-acyl pyrazoles, has been efficiently achieved using microwave assistance. bohrium.comdergipark.org.tracs.org This technique can be particularly beneficial for reactions involving sterically hindered substrates.

Green Solvents: The replacement of hazardous organic solvents with more sustainable alternatives is a core principle of green chemistry. While many acylation reactions are performed in solvents like dichloromethane (B109758) or pyridine, studies have explored the use of greener solvents or even solvent-free conditions. nih.gov For instance, reactions in ball mills can be conducted without any solvent, reducing waste and environmental impact. rsc.orgbohrium.com

The following interactive table provides an overview of sustainable methods applicable to N-acylation reactions.

MethodConditionsAdvantagesReference(s)
Photochemical N-acylationAldehydes, BrCCl3, pyridine, toluene, 365 nm LED, RTCatalyst-free, mild conditions chemistryviews.org
Microwave-Assisted SynthesisSolvent-free or in green solvents (e.g., water, ethanol)Reduced reaction times, higher yields, energy efficient bohrium.comresearchgate.netdergipark.org.tracs.org
Ball MillingSolvent-free, catalytic H2SO4Reduced solvent waste, high efficiency rsc.orgbohrium.com

By carefully selecting and optimizing these parameters, the synthesis of this compound and its analogs can be conducted in a more efficient, cost-effective, and environmentally responsible manner.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Characteristic Functional Group Identification and Band Assignments

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone, the FT-IR spectrum provides definitive evidence for its key structural features, including the ketone carbonyl group, the pyrazole (B372694) ring, and the diphenylmethyl moiety.

The most prominent and diagnostically significant absorption band in the spectrum is attributed to the stretching vibration of the carbonyl group (C=O) of the ethanone (B97240) linker. This band is typically strong and sharp, appearing in the characteristic region for ketones, generally between 1700-1650 cm⁻¹. researchgate.net For N-acyl pyrazole derivatives, this C=O stretch has been observed at approximately 1701 cm⁻¹. mdpi.com In a structurally related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this vibration was identified at 1663 cm⁻¹. mdpi.com

The aromatic rings (both phenyl and pyrazole) give rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic protons on the phenyl and pyrazole rings typically appear at wavenumbers above 3000 cm⁻¹. derpharmachemica.com The C=C and C=N stretching vibrations within the phenyl and pyrazole rings are observed in the 1615–1430 cm⁻¹ region. mdpi.comderpharmachemica.com Specifically, bands in the 1570–1615 cm⁻¹ range can be assigned to these conjugated systems. mdpi.com

Other important vibrations include the C-N stretching within the pyrazole ring system. The in-plane and out-of-plane bending vibrations for the aromatic C-H bonds also provide structural information, typically occurring in the regions of 1300-1000 cm⁻¹ and below 1000 cm⁻¹, respectively. derpharmachemica.com The presence of the aliphatic C-H bonds in the ethanone backbone would be confirmed by stretching vibrations typically found in the 2900-3000 cm⁻¹ range.

The table below summarizes the expected characteristic FT-IR band assignments for this compound based on its functional groups and data from analogous structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Phenyl & Pyrazole)3100 - 3000Medium
C-H StretchAliphatic (CH)3000 - 2900Weak
C=O StretchKetone1705 - 1660Strong
C=C / C=N StretchAromatic & Pyrazole Rings1615 - 1430Medium to Strong
C-N StretchPyrazole Ring1300 - 1250Medium
C-H Out-of-Plane BendAromatic900 - 675Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. mdpi.com For this compound (C₁₇H₁₄N₂O), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 263.1184 Da. The experimental measurement of a mass-to-charge ratio (m/z) value very close to this theoretical value by HRMS would confirm the compound's elemental composition.

Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the compound's structure by analyzing its fragmentation pathways. The process involves ionizing the molecule and then inducing fragmentation, with the resulting fragment ions being analyzed to piece together the molecular structure. nih.gov

For this compound, a plausible fragmentation pathway upon ionization (e.g., by electrospray ionization, ESI) would involve cleavage at the most labile bonds. Key fragmentation patterns can be predicted based on the stability of the resulting cations and neutral losses.

Alpha-Cleavage: A primary fragmentation event would be the cleavage of the C-C bond between the carbonyl carbon and the diphenylmethyl carbon. This would lead to the formation of the highly stable diphenylmethyl cation (C₁₃H₁₁)⁺ at m/z 167.1174. This ion is stabilized by the resonance delocalization of the positive charge across the two phenyl rings. The other fragment would be the [M - C₁₃H₁₁]⁺ ion, corresponding to the pyrazolyl-ethanone moiety, appearing at m/z 95.0245.

Cleavage of the N-C Bond: Another significant fragmentation would be the cleavage of the amide-like bond between the pyrazole nitrogen and the carbonyl carbon. This would generate a pyrazolyl radical and the 2,2-diphenylacetyl cation (C₁₄H₁₁O)⁺ at m/z 195.0810.

Loss of Carbon Monoxide: The molecular ion or fragment ions containing the carbonyl group can undergo a neutral loss of carbon monoxide (CO). For instance, the 2,2-diphenylacetyl cation (m/z 195.0810) could lose CO to form the diphenylmethyl cation (m/z 167.1174).

The proposed major fragments and their theoretical exact masses are detailed in the table below.

Proposed Fragment IonMolecular FormulaTheoretical Exact Mass (m/z)Plausible Origin
[M+H]⁺[C₁₇H₁₅N₂O]⁺263.1184Protonated Molecular Ion
[C₁₄H₁₁O]⁺[C₁₄H₁₁O]⁺195.0810Cleavage of N-C bond
[C₁₃H₁₁]⁺[C₁₃H₁₁]⁺167.1174Alpha-cleavage; Loss of CO from [C₁₄H₁₁O]⁺
[C₄H₃N₂O]⁺[C₄H₃N₂O]⁺95.0245Alpha-cleavage (pyrazolyl-ethanone fragment)
[C₃H₃N₂]⁺[C₃H₃N₂]⁺67.0296Fragmentation of the pyrazole ring

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenyl 1 1h Pyrazol 1 Yl Ethanone

Transformations Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group in N-acyl pyrazoles, including 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone, is the primary site for nucleophilic attack. Its reactivity is significantly enhanced because the pyrazole (B372694) moiety is a competent leaving group, facilitating nucleophilic acyl substitution reactions over simple additions. nih.gov

The carbonyl carbon of this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com Unlike typical ketones where nucleophilic addition is common, the N-acyl pyrazole structure favors a nucleophilic acyl substitution mechanism. This pathway proceeds through a two-step addition-elimination process, initiated by the nucleophile's attack on the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the expulsion of the pyrazole ring as a stable leaving group. nih.govmasterorganicchemistry.comlibretexts.org

This reactivity makes the compound a versatile acylating agent for transferring the 2,2-diphenylacetyl group to various nucleophiles. For instance, reactions with amines yield N-substituted 2,2-diphenylacetamides, while reactions with alcohols would produce the corresponding 2,2-diphenylacetate (B14745960) esters. rsc.org

Condensation reactions, which are characteristic of carbonyl compounds, are also possible. Research on the closely related analogue, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone, has demonstrated its reaction with hydroxylamine (B1172632) hydrochloride to form the corresponding ethanone oxime. mdpi.com This indicates that this compound can similarly react with amine derivatives to form imine-type products.

Nucleophile (Nu-H)ReactantProductReaction Type
Amine (R-NH₂)This compoundN-substituted 2,2-diphenylacetamideNucleophilic Acyl Substitution
Alcohol (R-OH)This compound2,2-Diphenylacetate esterNucleophilic Acyl Substitution
Hydroxylamine (NH₂OH)This compoundThis compound oximeCondensation
Water (H₂O)This compound2,2-Diphenylacetic acidHydrolysis (Nucleophilic Acyl Substitution)

The potential for functionalization at the α-carbon of a carbonyl compound is fundamentally dependent on the presence of acidic α-hydrogens, which allows for the formation of an enol or enolate intermediate. In the specific case of this compound, the α-carbon is quaternary, being bonded to two phenyl groups, the carbonyl carbon, and the pyrazole nitrogen (via the carbonyl group).

Consequently, This compound lacks α-hydrogens and cannot undergo standard base- or acid-catalyzed α-functionalization reactions. This structural feature precludes common derivatizations such as α-halogenation, α-alkylation, and aldol-type condensation reactions that rely on enolate formation at this position.

This is in stark contrast to other N-acyl pyrazoles that possess α-hydrogens. For example, studies have shown that N-acyl 3,5-dimethylpyrazoles with α-hydrogens can undergo catalytic, enantioselective α-fluorination and α-chlorination. researchgate.netacs.org Similarly, such compounds can react with nitrosoarenes under basic conditions to achieve direct α-imination. acs.org The unique 2,2-diphenyl substitution pattern of the target compound renders these transformation pathways inaccessible.

Reactivity Profiles of the Pyrazole Heterocyclic Ring

The pyrazole ring is an aromatic heterocycle that can undergo reactions typical of aromatic systems, although its reactivity is influenced by the N-1 acyl substituent.

The pyrazole ring in N-substituted pyrazoles is susceptible to electrophilic aromatic substitution. Due to the directing effects of the ring nitrogens, electrophiles are strongly directed to the C-4 position. Research has demonstrated that N-substituted pyrazoles can be smoothly acylated at the C-4 position using carboxylic acid anhydrides in the presence of a catalytic amount of concentrated sulfuric acid. thieme-connect.comthieme-connect.comresearchgate.net By analogy, other electrophilic substitution reactions are expected to follow the same regioselectivity. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or Cl₂) would be expected to yield the corresponding 4-substituted pyrazole derivative.

The N-1 acyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to an N-alkyl pyrazole, but the C-4 position remains the most nucleophilic site.

ReactionReagentsExpected Major Product
NitrationHNO₃ / H₂SO₄2,2-diphenyl-1-(4-nitro-1H-pyrazol-1-yl)ethanone
BrominationBr₂ / FeBr₃1-(4-bromo-1H-pyrazol-1-yl)-2,2-diphenylethanone
SulfonationFuming H₂SO₄1-(1-(2,2-diphenylacetyl)-1H-pyrazol-4-yl)sulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃1-(4-acyl-1H-pyrazol-1-yl)-2,2-diphenylethanone

The most significant reactivity at the N-1 position involves the cleavage of the N-acyl bond. As discussed previously (Section 4.1.1), the pyrazole ring functions as an effective leaving group in nucleophilic acyl substitution reactions. nih.gov This characteristic is fundamental to the role of N-acyl pyrazoles as acyl transfer agents. The stability of the resulting pyrazolate anion contributes to the thermodynamic favorability of these reactions.

For example, the reaction of this compound with a primary amine results in the formation of an amide and free pyrazole, effectively cleaving the N-C(O) bond. acs.org A reported method for synthesizing secondary amides utilizes the reductive cross-coupling of N-acyl pyrazoles with nitroarenes in the presence of tetrahydroxydiboron, a transformation that also relies on the displacement of the pyrazole group. rsc.org Therefore, functionalization at the N-1 position is primarily a process of substitution, where the entire 2,2-diphenylacetyl group is replaced, or more commonly, where the pyrazole itself is displaced by an incoming nucleophile.

Elucidation of Reaction Mechanisms and Pathway Kinetics

The reaction mechanisms for this compound are rooted in established principles of physical organic chemistry.

Nucleophilic Acyl Substitution: The predominant mechanism for reactions at the carbonyl group is the addition-elimination pathway. masterorganicchemistry.com

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a negatively charged, tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and ejecting the most stable leaving group, which in this case is the pyrazolate anion. The pyrazolate is subsequently protonated to yield pyrazole.

Electrophilic Aromatic Substitution: The mechanism for substitution at the C-4 position of the pyrazole ring follows the conventional pathway for electrophilic aromatic substitution:

Generation of a strong electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Attack of the π-electron system of the pyrazole ring (specifically at C-4) on the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation of the C-4 carbon by a weak base, restoring the aromaticity of the pyrazole ring and yielding the final substituted product.

Identification and Characterization of Transient Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of fleeting transient intermediates. For this compound, several such intermediates can be postulated in key chemical transformations.

Hydrolysis: In both acid- and base-catalyzed hydrolysis, a tetrahedral intermediate is anticipated. Under basic conditions, nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would lead to a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the cleavage of the N-acyl bond to yield diphenylacetate and pyrazole. In acidic media, protonation of the carbonyl oxygen would activate the carbonyl group toward nucleophilic attack by water, again forming a tetrahedral intermediate. The lability of the pyrazole leaving group, a stable heterocycle, would facilitate these processes.

Photochemical Reactions: The diphenyl ketone moiety is a well-known chromophore that can undergo characteristic photochemical reactions upon UV irradiation. One of the primary photochemical processes for ketones is the Norrish Type I cleavage , which involves the homolytic cleavage of the α-carbon-carbon bond to generate two radical intermediates. In the case of this compound, this would lead to the formation of a diphenylmethyl radical and a pyrazol-1-ylcarbonyl radical . These highly reactive radical species can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent.

Furthermore, ketones with α-hydrogens can undergo photoenolization to form enol intermediates . While this compound lacks α-hydrogens on the diphenylmethyl side, the potential for other photochemical rearrangements cannot be entirely ruled out and may involve other transient species.

To illustrate the characteristics of these postulated intermediates, the following table provides hypothetical, yet plausible, spectroscopic data based on known values for analogous structures.

IntermediateFormation PathwayPostulated Spectroscopic Signature
Tetrahedral IntermediateHydrolysis13C NMR: Appearance of a signal in the 90-100 ppm range for the sp3 hybridized carbonyl carbon.
Diphenylmethyl RadicalPhotolysis (Norrish Type I)Transient Absorption Spectroscopy: Strong absorption in the 300-350 nm region.
Pyrazol-1-ylcarbonyl RadicalPhotolysis (Norrish Type I)ESR Spectroscopy: Characteristic g-value and hyperfine coupling constants.

Note: The data in this table is illustrative and based on general knowledge of similar chemical species, as direct experimental values for the intermediates of this compound are not available in the reviewed literature.

Kinetic and Thermodynamic Profiling of Key Chemical Transformations

A quantitative understanding of the chemical transformations of this compound requires the determination of their kinetic and thermodynamic parameters. In the absence of specific experimental data for this compound, a qualitative discussion based on related systems is presented.

Hydrolysis Kinetics: The rate of hydrolysis of the N-acylpyrazole bond is expected to be significantly influenced by pH. The reaction is anticipated to be slow at neutral pH but accelerated under both acidic and basic conditions. The electron-withdrawing nature of the pyrazole ring likely enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple N-acyl amide. The bulky diphenylmethyl group may introduce steric hindrance, potentially slowing the rate of attack.

Photochemical Reaction Kinetics: The kinetics of the Norrish Type I cleavage would depend on factors such as the intensity and wavelength of the incident light, as well as the quantum yield of the process. The stability of the resulting diphenylmethyl radical, due to resonance delocalization over the two phenyl rings, would likely favor this cleavage pathway.

The following table presents hypothetical kinetic and thermodynamic data for the hydrolysis of this compound under different conditions, based on trends observed for similar compounds.

Reaction ConditionRate Constant (k)Activation Energy (Ea)ΔHΔSΔG
Acid-Catalyzed Hydrolysis (pH 2)kH+ = 1.2 x 10-4 M-1s-165 kJ/mol-25 kJ/mol+15 J/mol·K-29.5 kJ/mol
Base-Catalyzed Hydrolysis (pH 12)kOH- = 3.5 x 10-2 M-1s-150 kJ/mol-30 kJ/mol+20 J/mol·K-36.0 kJ/mol

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is derived from general principles and data for analogous N-acyl compounds and does not represent experimentally determined values for this compound.

Theoretical and Computational Chemistry of 2,2 Diphenyl 1 1h Pyrazol 1 Yl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been a pivotal tool in characterizing 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone at the molecular level. These calculations offer a balance between computational cost and accuracy, making them well-suited for a molecule of this size and complexity.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are fundamental to its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO is associated with the ability to donate an electron, while the LUMO is related to the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity.

For pyrazole (B372694) derivatives, the HOMO-LUMO energy gap can be calculated to understand the charge transfer interactions within the molecule. This gap is a crucial parameter in determining the molecule's bioactivity and stability. Quantum chemical calculations for similar heterocyclic compounds have been performed to elucidate these properties.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

Parameter Value (eV)
HOMO Energy -5.56
LUMO Energy -1.24
HOMO-LUMO Energy Gap (ΔE) 4.32
Ionization Potential (I) 5.56
Electron Affinity (A) 1.24
Global Hardness (η) 2.16
Chemical Potential (μ) -3.40

Note: Data presented is for a representative pyrazole derivative and is intended for illustrative purposes.

Optimized Geometries, Vibrational Frequencies, and Spectroscopic Property Prediction

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For related pyrazole structures, computational methods have successfully predicted bond lengths and angles that are in good agreement with experimental data from X-ray crystallography.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. For instance, in pyrazole-containing compounds, characteristic vibrational modes for the C=N and N-N stretching of the pyrazole ring, as well as vibrations associated with the phenyl groups, can be assigned.

Reactivity Prediction and Site Selectivity Analysis Using Conceptual DFT Descriptors (e.g., Fukui Functions, Parr Functions)

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and hardness, and for predicting the reactive sites within a molecule. Fukui functions and Parr functions are powerful local reactivity descriptors derived from the change in electron density. These functions help to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. By analyzing the values of the Fukui function at different atomic sites, one can predict the most likely locations for chemical reactions to occur. For instance, a high value of f+(r) on an atom suggests it is a good site for a nucleophilic attack, while a high value of f-(r) indicates a favorable site for an electrophilic attack.

Parr functions provide a more refined tool for predicting site selectivity, particularly in cases where Fukui functions may be ambiguous. These descriptors are especially useful in understanding the regioselectivity of cycloaddition reactions involving pyrazole derivatives.

Table 2: Condensed Fukui Functions for a Representative Pyrazole Derivative

Atom f+ f- f0
N1 0.032 0.015 0.024
N2 0.045 0.021 0.033
C3 0.018 0.056 0.037
C4 0.025 0.039 0.032

Note: Data presented is for a representative pyrazole derivative and is intended for illustrative purposes. The atom numbering corresponds to the standard pyrazole ring nomenclature.

Conformational Energy Landscape and Molecular Dynamics Simulations

The presence of rotatable bonds in this compound, particularly around the ethanone (B97240) bridge and the phenyl groups, gives rise to multiple possible conformations. Understanding the conformational energy landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Computational methods can be used to explore this landscape by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This allows for the identification of low-energy conformers that are likely to be populated at room temperature.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, vibrates, and changes its conformation in a given environment, such as in a solvent or interacting with a biological target. These simulations offer valuable insights into the molecule's flexibility and the intermolecular interactions it can form.

Quantum Chemical Characterization of Intramolecular and Intermolecular Interactions

Quantum chemical methods are also employed to characterize the non-covalent interactions that are crucial for the structure and function of this compound. Intramolecular interactions, such as hydrogen bonds or steric repulsions between the bulky diphenyl groups, can significantly influence the molecule's preferred conformation.

Intermolecular interactions are key to understanding how the molecule behaves in a condensed phase or how it might bind to a biological receptor. These interactions can include hydrogen bonding, π-π stacking between the phenyl and pyrazole rings, and van der Waals forces. Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's behavior and its interactions with its environment.

Table 3: Compound Names Mentioned in the Article

Compound Name

Applications in Advanced Chemical Sciences Non Biological Contexts

Role as Ligands in Coordination Chemistry and Metal Complex Synthesis

Extensive searches of chemical databases and scholarly articles did not yield any specific studies on the use of 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone as a ligand for the synthesis of metal complexes. While the broader class of pyrazole-containing molecules is well-known for its ability to coordinate with a variety of metal ions, including Ruthenium(II) and Nickel(II), there is no available data on the design, synthesis, or characterization of complexes involving this specific ethanone (B97240) derivative.

Design and Synthesis of Metal Complexes with Pyrazole-Ethanone Derivatives (e.g., Ruthenium(II), Nickel(II))

There are no documented examples in the scientific literature of the synthesis of Ruthenium(II) or Nickel(II) complexes using this compound as a ligand. Research in this area has focused on other pyrazole-based ligands.

Investigation of Coordination Modes and Ligand Field Effects

Without synthesized complexes, there has been no investigation into the coordination modes of this compound or the ligand field effects it would impart on a metal center.

Catalytic Applications in Organic Transformations

There is no published research detailing the use of metal complexes of this compound in catalytic applications. The potential for such complexes in homogeneous or asymmetric catalysis remains unexplored.

Utilization of Metal-Pyrazole-Ethanone Complexes in Homogeneous Catalysis (e.g., Hydrogenation of Carbonyl Compounds)

No studies have been found that utilize a metal complex of this compound for the hydrogenation of carbonyl compounds or any other homogeneous catalytic transformation.

Precursors for Functional Organic Materials

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a precursor for the synthesis of functional organic materials.

Investigation of Electrical Conductivity and Dielectric Characteristics of Derivatives

The investigation into the electrical and dielectric properties of pyrazole (B372694) derivatives is crucial for their potential application in electronic components. While specific data for this compound derivatives are not extensively documented, research on structurally related pyrazolone (B3327878) derivatives provides valuable insights. A study on powder and thin films of two pyrazolone compounds, (Z)-4-((4-isopropylphenylamino)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PPC) and (Z)-4-((naphthalen-1-ylamino)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (NPC), has shed light on their dielectric behavior and AC electrical conductivity. researchgate.net

These studies indicate that the dielectric properties are frequency-dependent, a characteristic that is essential for applications in capacitors and other energy storage devices. The AC electrical conductivity was analyzed across a range of frequencies and temperatures, suggesting that the correlated barrier hopping (CBH) model is the predominant mechanism for electrical transport in these materials. researchgate.net This model is often used to describe charge transport in amorphous and disordered materials.

Key parameters derived from these studies, such as the maximum barrier height, characteristic relaxation time, hopping distance, and the density of localized states, provide a comprehensive understanding of the electrical characteristics of these pyrazole-based materials. researchgate.net The findings suggest their potential for use in technological applications that require rapid charge and discharge cycles, such as in capacitors, as well as in microwave and radio frequency applications. researchgate.net

ParameterValue for PPCValue for NPCSignificance
Maximum Barrier Height (WM)0.4 eV1.3 eVEnergy barrier for charge carrier hopping.
Characteristic Relaxation Time (τo)10-7 s10-4 sTime constant for dielectric relaxation.
Hopping Distance (R)~10-9 cm~10-9 cmAverage distance of charge carrier hops.
Density of Localized States (N)~1026 eV cm-3~1026 eV cm-3Concentration of charge trapping sites.

Potential in Optoelectronic or Sensory Material Development

The field of organic electronics has seen a surge of interest in pyrazole derivatives due to their luminescent properties. rsc.orgbohrium.comnih.gov Certain N-acyl pyrazole derivatives have been synthesized and shown to exhibit solid-state luminescence, a property attributed to the phenomenon of aggregation-induced emission (AIE). rsc.orgbohrium.comnih.gov The AIE effect is particularly valuable for applications in organic light-emitting diodes (OLEDs), where high emission efficiency in the solid state is a critical requirement.

For instance, a benzocoumarin derivative of an N-acyl pyrazole demonstrated a significant increase in photoluminescence quantum yield (PLQY) from 7.2% in a dichloromethane (B109758) solution to 20% in a thin solid-state layer. nih.gov This enhancement in the solid state is a hallmark of AIE and suggests that such compounds could be promising candidates for the emissive layer in OLEDs. nih.gov The synthesis of these materials can often be achieved through environmentally friendly methods, which adds to their appeal for industrial applications. nih.gov

Compound TypePropertyObservationPotential Application
N-acyl pyrazole with 4-ethoxy-2-hydroxyphenyl substituentPhotoluminescence Quantum Yield (PLQY)Low in solution (<1%), increased to 5.2% in a thin solid-state layer.Solid-state lighting, sensors.
N-acyl pyrazole with benzocoumarin derivativePhotoluminescence Quantum Yield (PLQY)7.2% in solution, increased to 20% in a thin solid-state layer.Emissive layer in OLEDs.

Strategic Building Blocks in Complex Molecule Synthesis (Emphasis on Synthetic Utility)

N-acyl pyrazoles are highly effective and versatile intermediates in organic synthesis. The pyrazole moiety can act as a leaving group or as a directing group, enabling a variety of chemical transformations.

One notable application is in the direct α-imination of N-acyl pyrazoles with nitrosoarenes. This reaction provides a pathway to α-imino acyl pyrazoles, which are valuable intermediates for the one-pot synthesis of a range of important organic molecules, including α-imino amides, precursors to dipeptides, esters, and β-amino alcohols. acs.org The synthetic utility of this method is enhanced by the ready availability of the starting materials and the mild, catalytic reaction conditions. acs.org

Furthermore, N-acyl pyrazoles have been employed in reductive cross-coupling reactions with nitroarenes to synthesize secondary amides. rsc.org This method demonstrates good functional group tolerance and offers a novel route to amide bond formation, a fundamental transformation in organic chemistry. rsc.org The ability of the N-acyl pyrazole to participate in such a diverse array of reactions underscores its importance as a strategic building block for constructing complex molecular architectures.

Future Research Directions and Innovation in the Chemistry of 2,2 Diphenyl 1 1h Pyrazol 1 Yl Ethanone

Development of Novel and Green Synthetic Methodologies

Traditional synthetic routes for pyrazole (B372694) derivatives often face challenges related to efficiency, scalability, and environmental impact. scilit.comnih.gov Future research should prioritize the development of green and sustainable methods for the synthesis of 2,2-diphenyl-1-(1H-pyrazol-1-yl)ethanone and its analogs. Green chemistry principles, such as the use of eco-friendly solvents, renewable energy sources, and recyclable catalysts, are central to this endeavor. researchgate.netiftmuniversity.ac.in

Promising areas for investigation include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, offering a greener alternative for synthesis. ias.ac.in

One-Pot Multicomponent Reactions (MCRs): Designing MCRs would allow for the synthesis of complex derivatives in a single step, improving atom economy and reducing waste. nih.govmdpi.com

Solvent-Free or Green Solvent Systems: Exploring reactions under solvent-free conditions (grinding) or in environmentally benign solvents like water or ionic liquids can drastically reduce the environmental footprint of the synthesis. nih.govias.ac.in

Heterogeneous Catalysis: The use of solid-supported or recyclable catalysts can simplify product purification and minimize catalyst waste. ias.ac.in

Green Synthesis TechniquePotential Advantages for Synthesizing DerivativesRelevant Precedents in Pyrazole Chemistry
Microwave IrradiationRapid heating, reduced reaction times, higher yields, improved purity.Synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. nih.gov
Grinding (Mechanochemistry)Solvent-free, high efficiency, simple procedure, energy-efficient.Used for synthesizing various heterocyclic compounds bearing a pyrazole moiety. iftmuniversity.ac.innih.gov
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, product diversity from simple starting materials. nih.govSynthesis of pyrano[2,3-c]pyrazoles and other bioactive pyrazoles. ias.ac.inmdpi.com
Green CatalystsUse of environmentally benign catalysts (e.g., nano-ZnO, Lewis acid-based ionic liquids). mdpi.comias.ac.inNano-ZnO used for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com

Exploration of Unprecedented Chemical Reactivity and Cascade Reactions

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. mdpi.com The unique substitution on this compound, particularly the ketone functionality and the adjacent bulky diphenyl groups, could lead to unprecedented chemical transformations. Future work should focus on exploring this reactivity, with an emphasis on discovering novel cascade reactions.

Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient and can rapidly build molecular complexity. lookchem.comrsc.org Potential cascade pathways to investigate for this compound derivatives include:

[3+2] Cycloaddition/Rearrangement Cascades: Utilizing the pyrazole ring or adjacent functional groups to participate in cycloadditions followed by programmed rearrangements to create complex polycyclic systems. researchgate.net

Palladium-Catalyzed Coupling/Cyclization Sequences: A Sonogashira coupling followed by an intramolecular cyclization could be a powerful strategy for constructing fused pyrazole systems. rsc.org

Michael Addition/Cyclization Cascades: The ketone moiety could be used to initiate Michael additions, followed by intramolecular cyclizations to form novel heterocyclic frameworks. lookchem.com

These explorations could lead to the discovery of new molecular scaffolds with potential applications in various fields of chemistry.

Rational Design of Enhanced Ligands for Organometallic Chemistry and Catalysis

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of coordinating to a wide variety of metal ions through the pyridine-type nitrogen atom. researchgate.netdntb.gov.ua The structure of this compound offers multiple coordination sites—the pyrazole nitrogen and the carbonyl oxygen—making it a promising candidate for designing novel bidentate ligands.

Future research should focus on the rational design of ligands based on this scaffold for applications in organometallic chemistry and catalysis. By introducing various substituents on the phenyl rings or the pyrazole nucleus, the steric and electronic properties of the resulting ligands can be fine-tuned. This could lead to the development of metal complexes with enhanced catalytic activity, selectivity, and stability for a range of organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. numberanalytics.com The coordination chemistry of this specific pyrazole derivative with metals like palladium, copper, zinc, and others could yield catalysts with novel properties. researchgate.net

Potential Ligand ModificationTarget Catalytic ApplicationRationale
Introduction of phosphine (B1218219) groups on phenyl ringsPalladium-catalyzed cross-couplingEnhance catalytic activity and stability.
Chiral auxiliaries on the ethanone (B97240) backboneAsymmetric catalysisInduce enantioselectivity in reactions.
Electron-donating/withdrawing groups on pyrazoleOxidation/Reduction reactionsModulate the electronic properties of the metal center.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for understanding molecular behavior and for the rational design of new compounds. eurasianjournals.com For this compound, advanced computational modeling can provide profound insights and guide experimental efforts.

Future research directions in this area include:

Quantum Mechanical Calculations (DFT): Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can help in understanding reaction mechanisms and designing novel reactions.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of the molecule and its metal complexes, which is crucial for understanding ligand-receptor interactions or the behavior of materials. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, it may be possible to predict the biological activity of novel derivatives, accelerating the discovery of lead compounds for medicinal applications. nih.gov These computational studies can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates. eurasianjournals.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and higher purity of products. scilit.comnih.govresearchgate.net The integration of the synthesis of this compound and its derivatives into continuous-flow systems represents a significant innovative step.

Future research should aim to:

Develop Continuous-Flow Synthesis Protocols: Translating the optimal batch synthesis conditions into a continuous-flow process can enable safer and more efficient production. mdpi.comrsc.org

Automate Reaction Optimization: Automated flow platforms can be used to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal conditions for synthesis. researchgate.net

Integrate In-line Analysis: Coupling flow reactors with in-line analytical techniques (e.g., IR, NMR, MS) would allow for real-time monitoring and optimization of the reaction, leading to higher quality products.

The adoption of flow chemistry and automation would not only make the synthesis of these pyrazole derivatives more efficient and scalable but also greener by minimizing waste and energy consumption. researchgate.net

Q & A

Q. How to reconcile conflicting NMR signals in pyrazole-ethanone analogs?

  • Case Example : Anuradha et al. reported diastereotopic protons in dihydropyrazole derivatives causing split signals .
  • Solutions :

VT-NMR : Conduct variable-temperature studies to distinguish dynamic effects from structural isomers.

COSY/NOESY : Map coupling networks to confirm connectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.